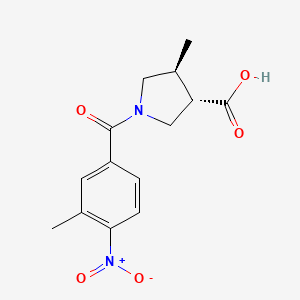
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid, also known as MNI-caged glutamate, is a chemical compound that is widely used in scientific research. It is a type of caged compound that can be used to study the mechanisms of neuronal communication and synaptic plasticity.
Mécanisme D'action
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate works by releasing glutamate when it is exposed to light. The caged compound contains a nitrobenzoyl group that absorbs light at a specific wavelength, causing it to break apart and release glutamate. This allows researchers to control the timing and location of glutamate release, which is essential for studying the mechanisms of neuronal communication and synaptic plasticity.
Biochemical and Physiological Effects:
This compound glutamate has been shown to have a number of biochemical and physiological effects. It can induce long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are thought to underlie learning and memory. It can also activate ionotropic glutamate receptors, leading to an influx of calcium ions into the cell and the activation of downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate has several advantages for lab experiments. It allows researchers to control the timing and location of glutamate release with high temporal and spatial resolution. It can also be used in combination with other techniques, such as electrophysiology and imaging, to study the effects of glutamate on neuronal activity and synaptic plasticity. However, there are also some limitations to the use of this compound glutamate. It can be toxic to cells at high concentrations, and it may not be suitable for all experimental systems.
Orientations Futures
There are several future directions for the use of (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate in scientific research. One area of interest is the development of new caged compounds that can release other neurotransmitters, such as dopamine and serotonin. Another area of interest is the development of new techniques for controlling the release of caged compounds, such as the use of optogenetics. Finally, there is a need for further studies to determine the optimal conditions for using this compound glutamate in different experimental systems.
Méthodes De Synthèse
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate can be synthesized by a multistep process that involves the protection of the carboxylic acid group, the nitration of the aromatic ring, and the formation of the pyrrolidine ring. The synthesis method is well-established and has been described in detail in the literature.
Applications De Recherche Scientifique
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate is widely used in scientific research to study the mechanisms of neuronal communication and synaptic plasticity. It is a type of caged compound that can be used to control the release of glutamate, a neurotransmitter that is involved in many physiological processes in the brain. By using this compound glutamate, researchers can study the effects of glutamate on neuronal activity and synaptic plasticity with high temporal and spatial resolution.
Propriétés
IUPAC Name |
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-8-5-10(3-4-12(8)16(20)21)13(17)15-6-9(2)11(7-15)14(18)19/h3-5,9,11H,6-7H2,1-2H3,(H,18,19)/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYDGPHAAXQLCK-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)


![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)


![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)